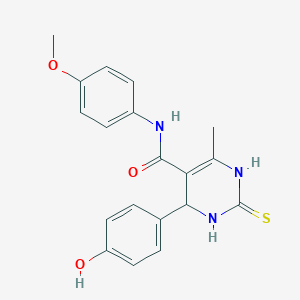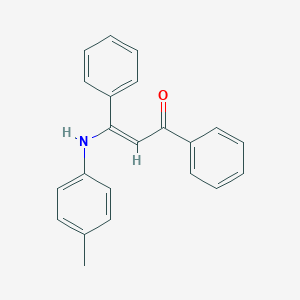
4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as DMP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMP is a heterocyclic compound that contains a pyrazolone ring and a dithiane ring. It has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. In
作用机制
The exact mechanism of action of 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood. However, studies have suggested that 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one may exert its biological activities by modulating various signaling pathways. 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been found to activate the AMPK signaling pathway, which is involved in the regulation of cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects:
4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to exhibit various biochemical and physiological effects. Studies have shown that 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can induce apoptosis in cancer cells by activating the caspase cascade. 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth. 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to inhibit the expression of VEGF, which is a key regulator of angiogenesis.
实验室实验的优点和局限性
One of the advantages of using 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments is its relatively simple synthesis method. 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can be synthesized using readily available starting materials and standard laboratory techniques. Another advantage of 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is its broad range of biological activities, which make it a potential candidate for various scientific research applications.
However, there are also limitations associated with the use of 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the exact mechanism of action of 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for the research on 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. One potential direction is to investigate the potential of 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to elucidate the exact mechanism of action of 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one and its potential side effects. Another potential direction is to explore the use of 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in combination with other drugs or therapies to enhance its efficacy. Finally, the development of novel analogs of 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with improved solubility and potency could also be an exciting avenue for future research.
合成方法
The synthesis of 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves the reaction of 2,4-pentanedione with 1,3-dithiane in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrazine hydrate to form 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. The overall reaction can be represented as follows:
科学研究应用
4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to exhibit various biological activities that make it a potential candidate for scientific research. One of the most significant applications of 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is in the field of cancer research. Studies have shown that 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells.
4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been found to exhibit anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the development of various inflammatory diseases. 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to be effective in reducing inflammation in animal models of rheumatoid arthritis and colitis.
属性
分子式 |
C14H14N2OS2 |
|---|---|
分子量 |
290.4 g/mol |
IUPAC 名称 |
4-(1,3-dithian-2-ylidene)-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C14H14N2OS2/c1-10-12(14-18-8-5-9-19-14)13(17)16(15-10)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 |
InChI 键 |
GFFBAHGKYOTDCD-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1=C2SCCCS2)C3=CC=CC=C3 |
规范 SMILES |
CC1=NN(C(=O)C1=C2SCCCS2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B243090.png)

![3-[4-(isopentyloxy)-3-methoxyphenyl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B243099.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B243101.png)
![2-[(5,6-Diaminopyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B243102.png)

![1-[(2-{[4-(Hexyloxy)benzoyl]oxy}-1-naphthyl)methyl]-2-naphthyl 4-(hexyloxy)benzoate](/img/structure/B243105.png)
![N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide](/img/structure/B243106.png)
![2-(1-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B243108.png)
![1-[(Z)-1-chloro-1-nitrosoprop-1-en-2-yl]-2-phenylhydrazine](/img/structure/B243112.png)
![2-Cyano-3-[3-(methoxymethyl)-2,4,6-trimethylphenyl]-2-propenethioamide](/img/structure/B243113.png)
![3-(4-Bromo-phenyl)-2-[2-(4-nitro-phenyl)-vinyl]-3H-quinazolin-4-one](/img/structure/B243114.png)
![[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetonitrile](/img/structure/B243115.png)